molecular formula C11H12BrNO B3033871 5-Bromo-2-isobutoxybenzonitrile CAS No. 1237091-22-3

5-Bromo-2-isobutoxybenzonitrile

Cat. No.: B3033871
CAS No.: 1237091-22-3
M. Wt: 254.12
InChI Key: RAKIUYAOJQVFIN-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and an isobutoxy group

Scientific Research Applications

5-Bromo-2-isobutoxybenzonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isobutoxybenzonitrile typically involves the bromination of 2-isobutoxybenzonitrile. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isobutoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzonitrile derivatives .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzonitrile
  • 5-Bromo-2-ethoxybenzonitrile
  • 5-Bromo-2-propoxybenzonitrile

Comparison: 5-Bromo-2-isobutoxybenzonitrile is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions compared to other similar compounds. The isobutoxy group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKIUYAOJQVFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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